
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
Descripción general
Descripción
“2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine” is a pyrimidine derivative. It has a molecular formula of C11H16BrN3O and an average mass of 286.168 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with a bromine atom at the 2nd position and a (1-methyl-piperidin-4-ylmethoxy) group at the 5th position .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis: A study by Chaudhary et al. (2012) described the synthesis of novel pyrimidine derivatives, which included structures related to 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, using microwave-assisted methods. This method proved to be efficient, yielding rapid reaction rates and cleaner reaction conditions compared to conventional methods (Chaudhary et al., 2012).
Applications in Corrosion Inhibition
- Corrosion Inhibition of Iron: Kaya et al. (2016) conducted a study on piperidine derivatives, which are structurally similar to this compound, assessing their properties as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to evaluate the inhibition efficiencies (Kaya et al., 2016).
Biological and Pharmacological Activity
- Antiviral Activity: Hocková et al. (2003) synthesized pyrimidine derivatives with antiviral properties. Their research included compounds structurally related to this compound, which showed potential in inhibiting retrovirus replication in cell culture (Hocková et al., 2003).
- Treatment of Neuropathic Pain: A study by Lan et al. (2014) explored pyrimidines as sigma-1 receptor antagonists for treating neuropathic pain. Compounds similar to this compound were evaluated, showing potential in pharmacological antineuropathic pain activity (Lan et al., 2014).
Chemical Synthesis and Modification
- Synthesis of Heterocyclic Systems: Bassyouni and Fathalla (2013) investigated the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including methods that could be applicable to the synthesis of this compound. Their research contributes to the broader understanding of pyrimidine derivative synthesis (Bassyouni & Fathalla, 2013).
Propiedades
IUPAC Name |
2-bromo-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGBWNOLRXLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



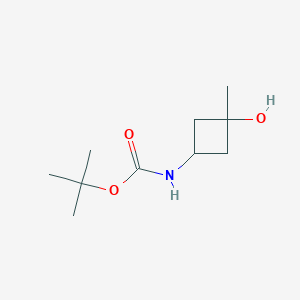
![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)
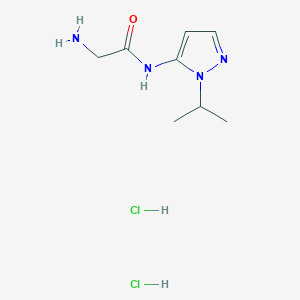


![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)
![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)
![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)

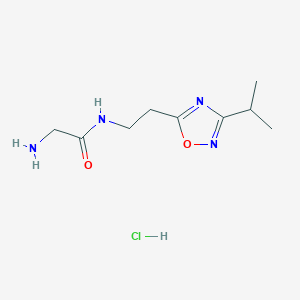
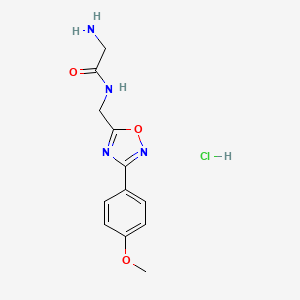
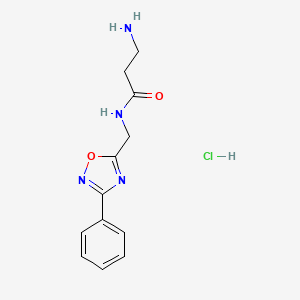
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)
